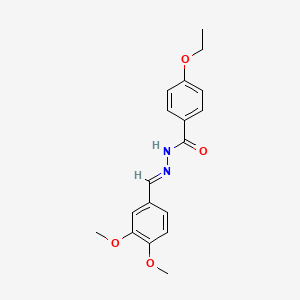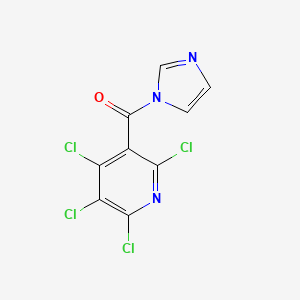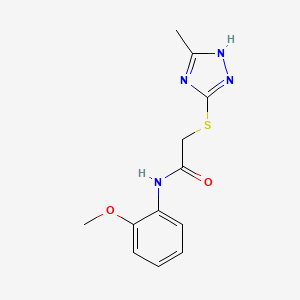![molecular formula C16H20N4O B5576733 N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide](/img/structure/B5576733.png)
N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide is a useful research compound. Its molecular formula is C16H20N4O and its molecular weight is 284.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.16371127 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research has shown that dihydropyridine derivatives, which are structurally related to N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide, exhibit antimicrobial activities. The synthesis of 4-Aryl2,6-diisopropyl-3,5-bis[N-phenyl-aminocarbonyl]-1,4-dihydropyridines was investigated for their antimicrobial potential, highlighting the relevance of these compounds in developing new antimicrobial agents (D. Joshi, 2015).
Anti-inflammatory and Analgesic Effects
Further studies have focused on the anti-inflammatory and analgesic properties of pyrimidine derivatives, which share a core structural motif with this compound. Compounds synthesized from 3-Aminobenzonitrile and 2-amino-4-phenyl thiazole showed significant anti-inflammatory and analgesic activities in preclinical models, suggesting potential therapeutic applications in managing pain and inflammation (S. Sondhi et al., 2005).
Anticholinergic Activity
The anticholinergic activity of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide stereoisomers was investigated, revealing significant differences in potency among the isomers. This study provided insights into the structure-activity relationships of these compounds, contributing to the development of drugs for treating overactive detrusor syndrome (H. Oyasu et al., 1994).
Pesticide Chemistry
In agricultural research, the interaction between certain herbicides structurally related to this compound led to the formation of unexpected hybrid residues in soil. This finding underscores the complexity of chemical interactions in the environment and the potential for novel compound formation with unique properties (R. Bartha, 1969).
Neuroprotective Properties
Research into Parkinsonism-inducing neurotoxins revealed that derivatives of N-methyl-4-phenylpyridine, structurally related to this compound, have selective toxicity towards dopamine neurons due to their uptake mechanisms. These findings have implications for understanding the pathogenesis of neurodegenerative diseases and developing potential therapeutic interventions (J. Javitch et al., 1985).
Mécanisme D'action
Orientations Futures
The future directions in the research and development of pyridazine derivatives would likely involve the design and synthesis of new compounds with improved pharmacological activity and reduced side effects. This could involve modifications to the pyridazine ring or the addition of new functional groups .
Propriétés
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-4-5-16(21)18-14-9-7-13(8-10-14)17-15-11-6-12(2)19-20-15/h6-11H,3-5H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQATAPEXCXQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5576664.png)

![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5576671.png)
![3-(2-phenylpropyl)-8-(pyrazin-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5576680.png)

![4-(4-morpholinyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzamide](/img/structure/B5576701.png)
![methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate](/img/structure/B5576703.png)
![(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5576714.png)

![4-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B5576739.png)

![N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5576744.png)
![4-{[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B5576749.png)
